molecular formula C20H19ClN4O2S B12506081 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide

Cat. No.: B12506081
M. Wt: 414.9 g/mol
InChI Key: JOHHXJIUOGAJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base like pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

2-Chloro-N-(3-methyl-1-oxo-1-((4-(pyridin-2-yl)thiazol-2-yl)amino)butan-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds .

Properties

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.9 g/mol

IUPAC Name

2-chloro-N-[3-methyl-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]butan-2-yl]benzamide

InChI

InChI=1S/C20H19ClN4O2S/c1-12(2)17(24-18(26)13-7-3-4-8-14(13)21)19(27)25-20-23-16(11-28-20)15-9-5-6-10-22-15/h3-12,17H,1-2H3,(H,24,26)(H,23,25,27)

InChI Key

JOHHXJIUOGAJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC=CC=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.